molecular formula C24H40N2O5 B13846610 Hexahydrotrandolapril

Hexahydrotrandolapril

Cat. No.: B13846610
M. Wt: 436.6 g/mol
InChI Key: DUGIBDLRAMZMEA-WTNASJBWSA-N
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Description

Hexahydrotrandolapril is a derivative of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. It is a non-sulhydryl prodrug that is metabolized in the liver to its active form, trandolaprilat, which inhibits the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydrotrandolapril involves multiple steps. One method includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of dimethyl formamide and 1-pyrrole cyclohexene to prepare 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to (2S)-octahydro-1H-indole-2-methyl carboxylate using methanol and palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring process control, safety, and cost-effectiveness. The methods involve the use of high-performance thin-layer chromatography (HPTLC) for validation and quality control .

Chemical Reactions Analysis

Types of Reactions: Hexahydrotrandolapril undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the active form, trandolaprilat .

Mechanism of Action

Hexahydrotrandolapril, like trandolapril, is an ACE inhibitor. It prevents the formation of angiotensin II from angiotensin I by inhibiting the ACE enzyme. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The compound undergoes enzymatic hydrolysis in the liver to form its active metabolite, trandolaprilat, which exerts the therapeutic effects .

Comparison with Similar Compounds

    Ramipril: Another ACE inhibitor with similar applications in hypertension and heart failure treatment.

    Enalapril: Widely used ACE inhibitor with a similar mechanism of action.

    Perindopril: Known for its long-acting effects in the treatment of hypertension.

Uniqueness: Hexahydrotrandolapril is unique due to its specific synthetic route and the intermediates involved in its production. Its non-sulhydryl nature differentiates it from other ACE inhibitors, potentially reducing certain side effects associated with sulfhydryl-containing compounds .

Properties

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C24H40N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h16-21,25H,3-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1

InChI Key

DUGIBDLRAMZMEA-WTNASJBWSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O

Origin of Product

United States

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